Boc-NH-PEG8-C2-Br
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Overview
Description
Boc-NH-PEG8-C2-Br, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG)-based linker. This compound contains a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG8-C2-Br typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Bromination: The PEGylated intermediate is then brominated to introduce the bromide group.
Boc Protection: Finally, the amino group is protected with a Boc group to yield the final product.
The reaction conditions for these steps often involve mild acidic or basic environments to facilitate the PEGylation and Boc protection processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Using large quantities of PEG and suitable catalysts.
Efficient Bromination: Employing brominating agents in controlled environments.
Boc Protection: Utilizing industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG8-C2-Br undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, ethers, or thioethers.
Free Amine: Deprotection yields the free amine form of the compound.
Scientific Research Applications
Boc-NH-PEG8-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in the development of drug delivery systems, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Industry: Utilized in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-NH-PEG8-C2-Br involves its role as a linker in chemical and biological systems:
Molecular Targets: The compound targets specific functional groups in biomolecules, facilitating their conjugation.
Pathways Involved: In PROTAC applications, this compound links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG4-C2-Br: A shorter PEG chain variant with similar properties but reduced solubility.
Boc-NH-PEG12-C2-Br: A longer PEG chain variant offering increased solubility and flexibility.
Uniqueness
Boc-NH-PEG8-C2-Br stands out due to its optimal PEG chain length, balancing solubility and flexibility, making it highly versatile for various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46BrNO10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWOAUPSTHIINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46BrNO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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